molecular formula C24H26N4O3 B2858004 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879584-94-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2858004
CAS RN: 879584-94-8
M. Wt: 418.497
InChI Key: LATDHIWKIFPLBN-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains several functional groups, including an amine group (-NH2), a pyrazolo[1,5-a]pyrimidine ring, and several methoxy groups (-OCH3). These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyrimidine ring suggests that the compound may have a planar region. The methoxy and amine groups could introduce some steric hindrance, potentially affecting the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Structure Analysis: A compound structurally related to the queried chemical, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and analyzed for its crystal structure using X-ray diffraction. This study contributes to understanding the molecular and crystalline structures of similar compounds (Lu Jiu-fu et al., 2015).

Biological Activities

  • Anticancer Activity: The same compound mentioned above also demonstrated moderate anticancer activity, indicating the potential therapeutic applications of similar pyrazolo[1,5-a]pyrimidin-7-amine derivatives in cancer treatment (Lu Jiu-fu et al., 2015).
  • Enzymatic and Cellular Activity: Different derivatives of the pyrazolo[1,5-a]pyrimidine family have shown specific inhibitory activity against type V phosphodiesterase, with implications in cellular and enzymatic processes. This points towards their potential use in pharmacology and biochemistry (B. Dumaitre & N. Dodic, 1996).
  • Antitumor and Antimicrobial Activities: Novel N-arylpyrazole-containing enaminones, structurally related to the queried compound, have been synthesized and shown to possess antitumor and antimicrobial activities. This highlights the potential of such compounds in developing new therapeutics (S. Riyadh, 2011).

Molecular Modeling and Pharmacological Evaluation

  • Adenosine Receptor Antagonism: 2-Arylpyrazolo[4,3-d]pyrimidin-7-amines, closely related to the target compound, have been studied for their antagonistic activity against human A3 adenosine receptors. Their molecular structure has been optimized for effective binding, highlighting their potential in pharmacological research (L. Squarcialupi et al., 2013).

Additional Research Applications

  • Synthesis and Tautomerism Studies: Research on pyrazolo[1,5-a]pyridines, which share a similar structural framework with the queried compound, has been conducted to understand their synthesis and tautomerism. Such studies are vital in organic chemistry for the development of new compounds (H. Ochi et al., 1976).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would likely involve interaction with biological molecules in the body .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in areas like pharmaceutical development, materials science, or chemical research .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-13-23(25-12-11-17-9-10-21(30-3)22(14-17)31-4)28-24(27-16)19(15-26-28)18-7-5-6-8-20(18)29-2/h5-10,13-15,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATDHIWKIFPLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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